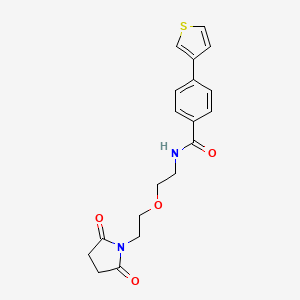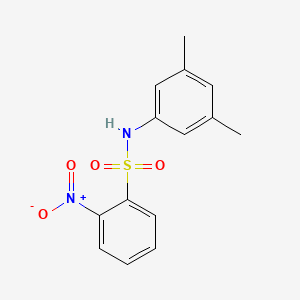
N-((2-benzoyl-4-bromophenyl)carbamothioyl)-2,5-dichlorothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-benzoyl-4-bromophenyl)carbamothioyl)-2,5-dichlorothiophene-3-carboxamide” is a complex organic compound. It contains a benzoyl group attached to a bromophenyl group, which is further linked to a carbamothioyl group. This is connected to a dichlorothiophene group, which is finally linked to a carboxamide group .
Molecular Structure Analysis
The molecular structure of similar compounds contains multiple bonds, rotatable bonds, double bonds, aromatic bonds, six-membered rings, ketones (aromatic), imines (aromatic), and aromatic hydroxyls .
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Thiourea derivatives have been synthesized and tested for their antipathogenic activity, showing significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to form biofilms. This highlights their potential for further development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Characterization of Metal Complexes
Research into thiourea derivatives extended into the synthesis and characterization of their metal complexes, particularly with Ni(II) and Cu(II). These studies provide insights into the coordination chemistry of these compounds and their potential applications in materials science and catalysis (Binzet et al., 2009).
Antimalarial Properties
Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, a critical enzyme in the fatty acid biosynthesis pathway of the malaria parasite. This indicates their potential as a novel class of antimalarial compounds. Among these, specific compounds have demonstrated significant in vitro and in vivo efficacy against malaria, highlighting their promise for further development as antimalarial drugs (Banerjee et al., 2011).
Chemoselective Synthesis
Studies have also explored the chemoselective synthesis of N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to compounds of biological interest. This research contributes to the methodology in organic synthesis, potentially facilitating the development of biologically active molecules (Singh et al., 2017).
Electrochemical Studies
Research on thiosemicarbazide derivatives has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. This application is particularly relevant in the field of materials science, where preventing metal corrosion is of significant importance (Shahabi et al., 2015).
Propiedades
IUPAC Name |
N-[(2-benzoyl-4-bromophenyl)carbamothioyl]-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S2/c20-11-6-7-14(12(8-11)16(25)10-4-2-1-3-5-10)23-19(27)24-18(26)13-9-15(21)28-17(13)22/h1-9H,(H2,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOLCTGNHFUNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=S)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




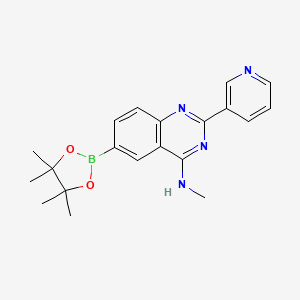
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)

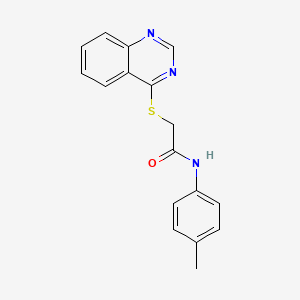
![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)
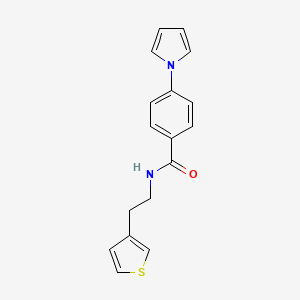
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)
